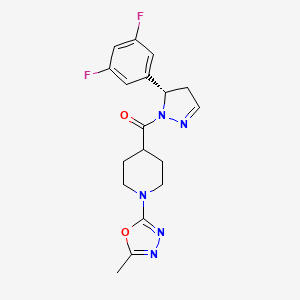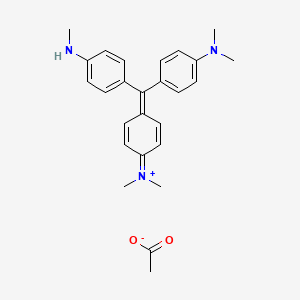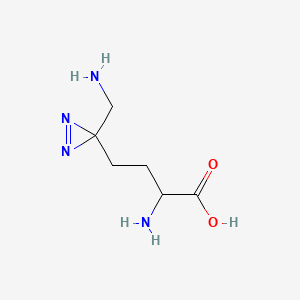
Photo-DL-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photo-DL-lysine is a photo-reactive amino acid based on DL-lysine. It is designed to capture proteins that bind to lysine post-translational modifications. This compound is particularly useful in studying protein-protein interactions and post-translational modifications in living cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Photo-DL-lysine involves incorporating a photo-cross-linker, such as diazirine, into the side chain of natural lysine. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful incorporation of the photo-reactive group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using recombinant expression systems, such as Escherichia coli, to produce the compound in high yields. This method reduces the required amount of the photo-reactive amino acid by a factor of 10 compared to standard protocols, while maintaining high incorporation rates .
Analyse Chemischer Reaktionen
Types of Reactions
Photo-DL-lysine undergoes various chemical reactions, including photo-cross-linking, where the diazirine group reacts with adjacent molecules upon photoirradiation. This reaction results in the formation of covalent bonds between the photo-reactive amino acid and nearby proteins .
Common Reagents and Conditions
Common reagents used in these reactions include diazirine-based photo-cross-linkers and N-hydroxy-succinimide (NHS) esters. The reactions typically occur under UV light irradiation at a wavelength of approximately 365 nm .
Major Products Formed
The major products formed from these reactions are covalently linked protein complexes, which can be analyzed to study protein-protein interactions and protein structures .
Wissenschaftliche Forschungsanwendungen
Photo-DL-lysine has a wide range of scientific research applications, including:
Wirkmechanismus
Photo-DL-lysine exerts its effects through photo-cross-linking, where the diazirine group in the compound reacts with nearby proteins upon UV irradiation. This reaction forms covalent bonds between the photo-reactive amino acid and the target proteins, allowing for the capture and identification of proteins that bind to lysine post-translational modifications . The molecular targets and pathways involved include proteins that recognize histone modifications and other post-translational modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Photo-DL-lysine-d2: A deuterium-labeled version of this compound, used for similar applications but with enhanced stability and reduced interference in mass spectrometry analysis.
Photo-leucine: Another photo-reactive amino acid used for studying protein structures and interactions.
Photo-methionine: Similar to Photo-leucine, used for obtaining structural information on proteins.
Uniqueness
This compound is unique due to its ability to capture proteins that bind to lysine post-translational modifications, making it a valuable tool for studying protein-protein interactions and post-translational modifications in living cells .
Eigenschaften
Molekularformel |
C6H12N4O2 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
2-amino-4-[3-(aminomethyl)diazirin-3-yl]butanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12) |
InChI-Schlüssel |
UQYHYAIQUDDSLT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC1(N=N1)CN)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


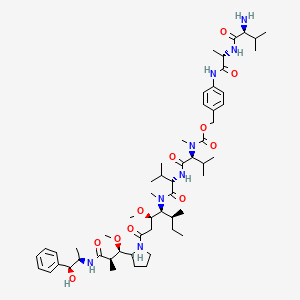
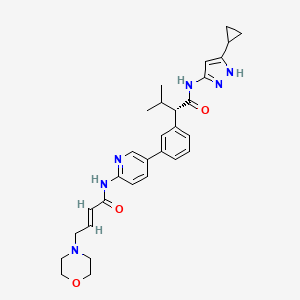
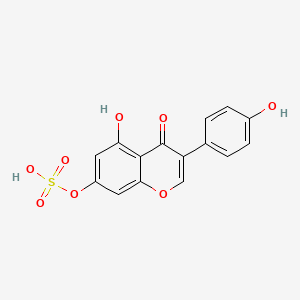
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
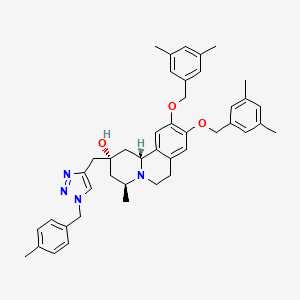
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
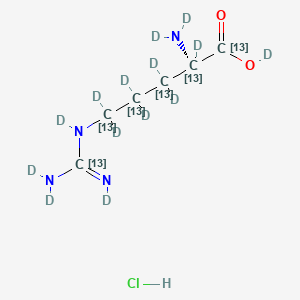
![(7R)-4-(trifluoromethyl)-7-[(2R)-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carbonyl]morpholin-4-yl]-2,5,6,7-tetrahydrocyclopenta[c]pyridazin-3-one](/img/structure/B12376627.png)
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
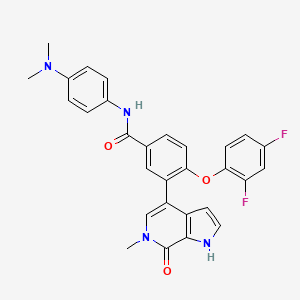
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
